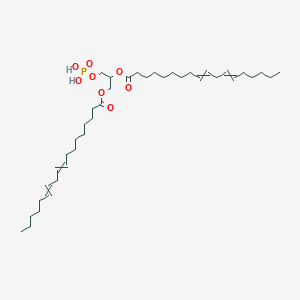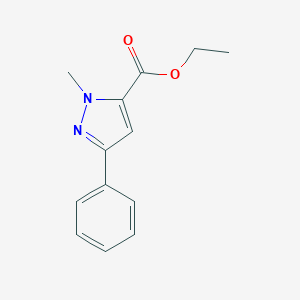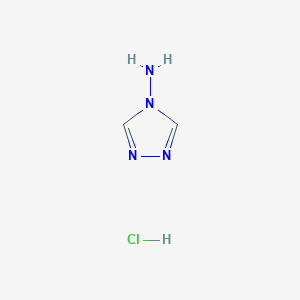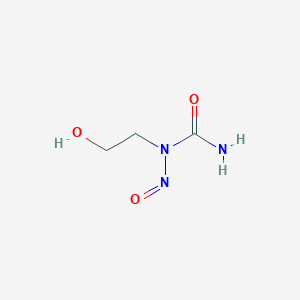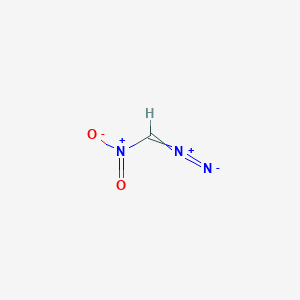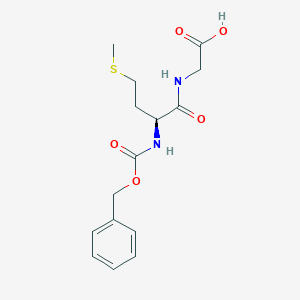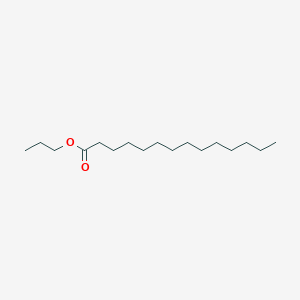
Thallium-203
Vue d'ensemble
Description
Thallium-203 is a stable isotope of thallium with a mass number of 203. It is one of the naturally occurring isotopes of thallium, the other being thallium-205. This compound has significant applications in various fields due to its unique properties. It is used in scientific research, medical diagnostics, and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thallium-203 can be produced through the irradiation of thallium targets with protons. The process involves the bombardment of natural or enriched thallium metal with high-energy protons, typically in a cyclotron. The reaction can be represented as ({205}\text{Tl}(p,3n){203}\text{Pb}), where thallium-205 is converted to lead-203, which then decays to this compound .
Industrial Production Methods: In industrial settings, this compound is produced using electroplated thallium targets. The targets are prepared by electroplating thallium onto a suitable substrate, followed by irradiation with protons. The irradiated targets are then processed to separate this compound from other isotopes and impurities. This involves chemical separation techniques such as extraction resin columns and cation-exchange resins .
Analyse Des Réactions Chimiques
Types of Reactions: Thallium-203 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to thallium(III) using oxidizing agents such as chlorine, bromine, or ferricyanide.
Reduction: Thallium(III) can be reduced to thallium(I) using reducing agents like sodium borohydride or hydrazine.
Substitution: this compound can participate in substitution reactions where thallium ions replace other metal ions in compounds.
Major Products:
Oxidation: Thallium hydroxide (Tl(OH)₃) and thallium oxide (Tl₂O₃).
Reduction: Thallium(I) compounds such as thallium(I) chloride (TlCl).
Substitution: Various thallium-containing compounds depending on the reactants used.
Applications De Recherche Scientifique
Thallium-203 has a wide range of applications in scientific research:
Mécanisme D'action
Thallium-203 exerts its effects by mimicking the behavior of potassium ions in biological systems. It can replace potassium in various physiological processes, including the stabilization of ribosomes and muscle contraction. This substitution can disrupt normal cellular functions, leading to toxic effects. This compound also interferes with DNA synthesis and induces chromosomal abnormalities .
Comparaison Avec Des Composés Similaires
Thallium-205: Another stable isotope of thallium with similar chemical properties but different nuclear properties.
Lead-203: A precursor in the production of thallium-203, with applications in nuclear medicine.
Potassium-40: A naturally occurring isotope of potassium that shares similar biological behavior with this compound.
Uniqueness of this compound: this compound is unique due to its stable nature and specific applications in medical diagnostics and scientific research. Its ability to mimic potassium ions makes it valuable in biological studies, while its stable isotope properties make it suitable for long-term research applications .
Propriétés
IUPAC Name |
thallium-203 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Tl/i1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVIYDNLLOSFOA-BJUDXGSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Tl] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[203Tl] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Tl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317993 | |
| Record name | Thallium-203 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.97234 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14280-48-9 | |
| Record name | Thallium-203 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14280-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thallium-203 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


